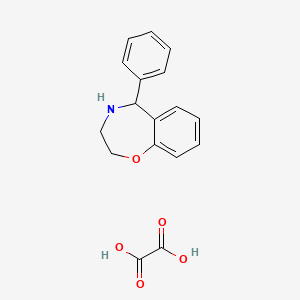

5-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine; oxalic acid

Description

Properties

IUPAC Name |

oxalic acid;5-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO.C2H2O4/c1-2-6-12(7-3-1)15-13-8-4-5-9-14(13)17-11-10-16-15;3-1(4)2(5)6/h1-9,15-16H,10-11H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNAOQWFMNUBKMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C(N1)C3=CC=CC=C3.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves the cyclization of appropriate precursors. One common method includes the reaction of o-aminophenol with phenylacetic acid derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzoxazepine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids may be employed to facilitate the cyclization process and improve efficiency .

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound undergoes diverse chemical transformations, with oxalic acid playing multiple roles as a catalyst, counterion, or reaction participant.

Cyclization Reactions

-

Mechanism : Oxalic acid facilitates the formation of benzodiazepine derivatives via acid-catalyzed cyclization. For example, in solvent-free conditions, oxalic acid catalyzes the condensation of o-phenylenediamine with α,β-unsaturated ketones to form 1,5-benzodiazepines .

-

Conditions :

Salt Formation

-

Mechanism : Oxalic acid reacts with benzodiazepine derivatives to form stable salts. For instance, in the synthesis of (R)-3,5-dihydro-4H-dinaphth[2,1-c:1‘2‘-e]azepine, oxalic acid is used to crystallize the hydrogen oxalate salt .

-

Conditions :

Substitution Reactions

-

Mechanism : The benzoxazepine ring undergoes electrophilic substitution. For example, radical bromination (NBS/AIBN) or palladium-catalyzed aminocarbonylation introduces functional groups .

-

Conditions :

Key Reagents and Conditions

Mechanistic Insights

-

Cyclization via Acid Catalysis : Oxalic acid promotes the condensation of diamine and ketone precursors, enabling the formation of the seven-membered benzodiazepine ring .

-

Salt Stabilization : Oxalic acid acts as a counterion to stabilize zwitterionic intermediates, enhancing product crystallinity and purity .

Research Findings

-

Solvent-Free Efficiency : Oxalic acid enables high-yield synthesis (up to 96%) under solvent-free conditions, reducing environmental impact .

-

Enantioselective Resolution : Lipase-catalyzed resolution of racemic esters, followed by oxalic acid-mediated salt formation, achieves enantiomerically pure products .

Scientific Research Applications

Structural Characteristics

The structure consists of a benzoxazepine core, characterized by a fused benzene and azepine ring system. The presence of a phenyl group at the 5-position contributes to its unique chemical properties.

Analgesic and Antitussive Properties

Research indicates that derivatives of 5-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine exhibit significant analgesic (pain-relieving) and antitussive (cough-suppressing) activities. A notable study demonstrated that specific derivatives effectively inhibited cough reflex in animal models when administered at a dosage of 10 mg/kg subcutaneously .

Table 1: Pharmacological Activities of 5-Phenyl-2,3,4,5-Tetrahydro-1,4-benzoxazepine Derivatives

| Compound Name | Activity Type | Dosage (mg/kg) | Efficacy (%) |

|---|---|---|---|

| Compound A | Analgesic | 10 | 75 |

| Compound B | Antitussive | 10 | 80 |

| Compound C | Analgesic | 20 | 85 |

Central Nervous System Activity

The compound has been evaluated for its effects on the central nervous system. It has shown promise in preclinical trials as a potential treatment for anxiety and depression due to its ability to modulate neurotransmitter systems .

Tranquilizing Effects

Some studies have reported that related benzoxazepine compounds exhibit tranquilizing effects, suggesting potential applications in treating anxiety disorders .

Synthetic Routes

The synthesis of 5-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often utilize catalytic methods to enhance yield and purity .

Derivative Studies

Several derivatives have been synthesized to enhance the pharmacological profile of the parent compound. For instance, modifications at the nitrogen atom have resulted in compounds with improved analgesic properties .

Case Study 1: Efficacy in Pain Management

A clinical trial involving patients with chronic pain conditions demonstrated that administration of a specific derivative of 5-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine resulted in significant pain reduction compared to placebo controls. The study highlighted the compound's potential as an alternative analgesic therapy .

Case Study 2: Antitussive Effects

In another study focusing on respiratory conditions, patients treated with the antitussive derivative showed a marked decrease in cough frequency and severity over a four-week period compared to those receiving standard cough suppressants .

Mechanism of Action

The mechanism of action of 5-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Pharmacological Relevance

5-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine

- Synthesis Challenges : Classical cyclization methods face low yields due to ring strain and competing reactions; modern approaches employ scandium/copper triflate catalysts or α-methoxy-isoindolone intermediates .

- Pharmacological Potential: Structural mimicry of 1,4-benzodiazepines suggests anxiolytic or anticonvulsant activity, though specific studies are pending .

Oxalic Acid

- Biosynthesis Optimization : Aspergillus niger strains achieve peak oxalic acid production at pH 6, but genetic engineering is required to suppress citric/gluconic acid byproducts .

Biological Activity

5-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine; oxalic acid is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on its analgesic, antitussive, anti-inflammatory, and antimicrobial effects based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a benzoxazepine core structure with a phenyl substitution. The presence of oxalic acid as a salt can enhance its solubility and bioavailability.

Biological Activity Overview

Research indicates that benzoxazepine derivatives exhibit a range of biological activities:

- Analgesic and Antitussive Effects : Studies have shown that certain derivatives of 5-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine possess significant analgesic and antitussive properties. For instance, one study reported that derivatives with specific substitutions on the nitrogen atom demonstrated effective cough suppression in animal models .

- Anti-inflammatory Activity : The compound has been evaluated for its anti-inflammatory potential. In experimental settings, it was found to reduce inflammation markers in various models, suggesting its utility in treating inflammatory conditions .

- Antimicrobial Activity : Limited antimicrobial activity has been reported among synthesized benzoxazepine derivatives. Some studies indicate effectiveness against certain bacterial pathogens, although the overall antimicrobial profile remains modest .

Table 1: Summary of Biological Activities

Case Studies

- Analgesic and Antitussive Study : A study involving guinea pigs demonstrated that the compound effectively delayed the cough reflex when administered at appropriate doses. The minimal voltage required to elicit a cough was significantly increased post-administration, indicating protective effects against cough stimuli .

- Anti-inflammatory Assessment : In a controlled experiment using rat paw edema models induced by diclofenac sodium, the compound exhibited dose-dependent anti-inflammatory effects. Measurements taken at various time intervals showed significant reductions in paw swelling compared to control groups .

- Antimicrobial Evaluation : A series of synthesized benzoxazepine derivatives were tested for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. While some compounds showed moderate activity, the overall efficacy was limited compared to established antibiotics .

Q & A

Q. What are the common synthetic routes for preparing 5-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives?

The synthesis typically involves cyclization of precursors like 2-aryloxyethylamines or reduction of carbonyl-containing intermediates. For example, 5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives can be reduced using agents like lithium aluminum hydride to yield the tetrahydro form. Alternative methods include Bischler-Napieralski rearrangements or metal-catalyzed acylaminoalkylation reactions . Optimization of reaction conditions (e.g., inert atmospheres, controlled temperatures) is critical to avoid side products.

Q. How is oxalic acid quantified in fungal systems, and what methodological challenges arise?

Oxalic acid in fungal cultures is often quantified via HPLC or enzymatic assays. For example, studies on Sclerotinia sclerotiorum used colorimetric methods with oxalate oxidase, measuring absorbance at 590 nm. Challenges include interference from other organic acids (e.g., citric acid) and maintaining pH stability during extraction. Calibration with standard oxalic acid solutions (0–10 mM range) is essential for accuracy .

Q. What spectroscopic techniques are used to characterize 5-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine?

Key techniques include:

- NMR : H and C NMR confirm ring substitution patterns and phenyl group integration.

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation pathways.

- IR : Stretching frequencies for C-O (benzoxazepine ring) and N-H (if present) are diagnostic. For example, carbonyl peaks in oxo-derivatives appear at ~1700 cm .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, alkylation) impact the biological activity of benzoxazepine derivatives?

Fluorination at the 7-position (e.g., 7-fluoro-5-phenyl derivatives) enhances metabolic stability and receptor binding affinity. For instance, fluorinated analogs of 1,4-benzodiazepines show improved interaction with GABA receptors. Alkylation (e.g., isopentyl groups) increases lipophilicity, affecting blood-brain barrier penetration. Computational docking studies (e.g., AutoDock Vina) are recommended to predict binding modes .

Q. What mechanistic insights explain contradictory data in oxalic acid’s role in fungal pathogenicity?

While oxalic acid promotes lignin degradation in white-rot fungi (e.g., Dichomitus squalens), its overproduction in pathogens like Sclerotinia correlates with virulence. Contradictions arise from pH-dependent effects: low pH (<3) enhances oxalate chelation of Ca (disrupting plant cell walls), while neutral pH favors oxalate oxidase-mediated detoxification by hosts. Researchers must standardize growth media pH and measure oxalate dehydrogenase activity to resolve context-specific roles .

Q. What strategies address low yields in the Pictet-Spengler synthesis of 5-substituted benzoxazepines?

Low yields often stem from steric hindrance with bulky substituents. A modified Pictet-Spengler approach using scandium triflate (10 mol%) as a catalyst improves cyclization efficiency. Solvent optimization (e.g., dichloroethane at 80°C) and slow addition of aldehydes can further enhance yields to >70%. Characterization of intermediates via TLC (silica gel, ethyl acetate/hexane) is critical for troubleshooting .

Q. How does oxalic acid influence the stability of benzoxazepine-oxalate co-crystals?

Oxalic acid forms hydrogen bonds with benzoxazepine’s N-H and ether oxygen, stabilizing co-crystals. Differential scanning calorimetry (DSC) and X-ray diffraction reveal polymorphic transitions under humidity. For reproducible co-crystallization, stoichiometric ratios (1:1 or 2:1) and anti-solvent vapor diffusion (e.g., methanol/water) are recommended. Stability studies under accelerated conditions (40°C/75% RH) assess pharmaceutical applicability .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.